molecular formula C15H10ClF2N5O B2970649 2-chloro-6-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921075-84-5

2-chloro-6-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2970649
CAS No.: 921075-84-5
M. Wt: 349.73
InChI Key: AYZGQODDACLSBG-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with chloro and fluoro groups at positions 2 and 6, respectively. The tetrazole ring is attached to a 3-fluorophenyl group via a methylene bridge. The chloro and fluoro substituents may enhance lipophilicity and metabolic stability compared to non-halogenated analogs.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF2N5O/c16-11-5-2-6-12(18)14(11)15(24)19-8-13-20-21-22-23(13)10-4-1-3-9(17)7-10/h1-7H,8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZGQODDACLSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Amination: : The process typically starts with a substituted benzoyl chloride reacting with ammonia to yield the primary benzamide.

  • Tetrazole Formation: : A nitrile-containing precursor undergoes [2+3] cycloaddition with sodium azide in the presence of a catalyst, forming a tetrazole ring.

  • Substitution Reactions: : Chlorine and fluorine atoms are introduced via halogen exchange reactions, employing appropriate reagents like N-chlorosuccinimide and Selectfluor.

Industrial Production Methods

In an industrial setting, large-scale synthesis might involve continuous flow chemistry to ensure precise control over reaction conditions, enhancing yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Substitution: : The compound readily undergoes nucleophilic aromatic substitution due to the electron-withdrawing nature of chlorine and fluorine.

  • Oxidation/Reduction: : Limited, but potential oxidative dehalogenation under strong oxidative conditions.

  • Coupling Reactions: : It can participate in coupling reactions such as Suzuki and Heck, forming biaryl and styrene derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, hydrogen gas with palladium catalyst.

  • Solvents: : Dimethylformamide, acetonitrile.

Major Products

  • Biaryls: : Via Suzuki coupling.

  • Styrenes: : Via Heck coupling.

  • Amides and Esters: : Through amination or esterification reactions.

Scientific Research Applications

Chemistry

  • Catalysis: : As a ligand in transition metal-catalyzed reactions.

  • Material Science: : In the development of fluorinated polymers and advanced materials.

Biology

  • Biomolecular Probes: : Utilized for labeling and tracking biomolecules.

  • Inhibitors: : As a potential scaffold in designing enzyme inhibitors.

Medicine

  • Pharmaceuticals: : Potential use in drug design, particularly in anti-inflammatory and anticancer agents due to its unique structural motifs.

Industry

  • Agriculture: : As a key component in the synthesis of agrochemicals.

  • Polymer Science: : In the creation of specialty polymers with unique properties.

Mechanism of Action

2-chloro-6-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide exerts its effects through several mechanisms:

  • Molecular Targets: : Interacts with various enzymes and receptors.

  • Pathways Involved: : It may inhibit specific kinases or bind to DNA, altering transcriptional activity.

Comparison with Similar Compounds

Structural Analogs with Tetrazole Moieties

Tetrazole-containing compounds are widely explored in medicinal chemistry. Key analogs include:

N-[3-(1H-Tetrazol-5-yl)Phenyl]-3-(Trifluoromethyl)Benzamide (DN6)
  • Molecular Formula : C₁₅H₁₀F₃N₅O
  • Key Features: Replaces the chloro and fluoro groups on the benzamide with a trifluoromethyl (CF₃) group.
  • Structural Impact : The absence of halogen substituents on the benzamide ring may reduce steric hindrance, favoring interactions with hydrophobic receptor pockets.
Candesartan Cilexetil Related Compound B
  • Molecular Formula : C₃₁H₃₀N₆O₆
  • Key Features: Incorporates a benzimidazole core and a cyclohexyloxycarbonyloxyethyl ester, acting as a prodrug. The tetrazole is part of a biphenyl system, contrasting with the target compound’s monocyclic aryl group .
  • Functional Implications : The ester group enhances oral bioavailability, a feature absent in the target compound, which lacks prodrug modifications.
Losartan
  • Molecular Formula : C₂₂H₂₃ClN₆O
  • Key Features : A biphenyl-tetrazole system with an imidazole ring. Unlike the target compound, losartan’s tetrazole is directly attached to a biphenyl group, optimizing angiotensin receptor affinity .
  • Comparison : The target compound’s simpler aryl-tetrazole structure may offer synthetic advantages but could compromise receptor selectivity.

Halogen-Substituted Benzamide Derivatives

4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide
  • Synthesis : Prepared via benzoyl chloride and 2-chloro-6-fluoroaniline, achieving 90% yield .
  • Key Features : Bromo and trifluoropropyl substituents increase molecular weight and lipophilicity compared to the target compound. The trifluoropropyl group may enhance metabolic resistance.
2-Chloro-6-Fluoro-N-((1-(4-Fluorophenyl)-1H-Tetrazol-5-yl)Methyl)Benzamide
  • Isomerism: A positional isomer of the target compound, with fluorine at the 4-position of the phenyl ring. This minor structural change could significantly alter electronic properties and binding interactions .

Biological Activity

2-Chloro-6-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H16ClF2N5C_{18}H_{16}ClF_2N_5 with a molecular weight of approximately 392.81 g/mol. The structure features a benzamide core substituted with a chloro and fluoro group, along with a tetrazole moiety that contributes to its biological properties.

Research indicates that compounds similar to this compound often interact with various biological targets, primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes involved in inflammatory pathways, such as mPGES-1, which is crucial for prostaglandin E2 synthesis.
  • Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This effect is mediated through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax.

Anticancer Activity

Case studies have demonstrated the anticancer potential of similar compounds. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT116 (Colon Cancer)4.22Cell cycle arrest
Compound BMCF-7 (Breast Cancer)3.67Apoptosis induction
Compound CPC-3 (Prostate Cancer)0.33Inhibition of cell proliferation

These findings indicate that the tetrazole-containing benzamides exhibit significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been highlighted in several studies. For example, it has been shown to significantly reduce TNF-alpha release in LPS-stimulated macrophages, demonstrating its potential as an anti-inflammatory agent.

Case Studies

  • Study on mPGES-1 Inhibition : A study published in Nature reported that derivatives similar to this compound were potent mPGES-1 inhibitors with an IC50 value in the low micromolar range. The study utilized docking simulations to elucidate binding interactions within the enzyme's active site.
  • Cell Proliferation Inhibition : Research conducted on various cancer cell lines indicated that compounds bearing the tetrazole group could inhibit cell proliferation by disrupting key signaling pathways involved in cell growth and survival.

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